N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone moiety linked to a norleucine residue through an acetyl group. The chromenone structure is known for its diverse biological activities, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 3,4-dimethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Acetylation: The chromenone core is then acetylated using acetic anhydride and a catalyst like pyridine to form the acetylated chromenone.
Coupling with Norleucine: The final step involves coupling the acetylated chromenone with norleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chromenone can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The acetyl group may facilitate the compound’s binding to its targets, enhancing its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar structure and reactivity.
Diketene: Used in the synthesis of acetoacetate derivatives.
Uniqueness
N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is unique due to its specific combination of a chromenone moiety and a norleucine residue. This unique structure imparts distinct biological activities and synthetic utility, making it valuable in various research fields.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-5-6-15(18(22)23)20-17(21)10-25-13-7-8-14-11(2)12(3)19(24)26-16(14)9-13/h7-9,15H,4-6,10H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
HTMHASZKGCVGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
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